4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one typically involves the bromination of 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridin-2-one derivatives .
Scientific Research Applications
4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving kinase signaling.
Mechanism of Action
The mechanism of action of 4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can affect various cellular pathways, including those involved in cell proliferation, migration, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2-one
- 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c1-9(2)6-5(10)3-4-11-7(6)12-8(9)13/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
XFAPSQLQRVBUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CN=C2NC1=O)Br)C |
Origin of Product |
United States |
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